N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946219-69-8
VCID: VC11870256
InChI: InChI=1S/C23H24N4O2S/c1-2-16-6-8-18(9-7-16)25-21(28)15-30-22-19-4-3-5-20(19)27(23(29)26-22)14-17-10-12-24-13-11-17/h6-13H,2-5,14-15H2,1H3,(H,25,28)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.5 g/mol

N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

CAS No.: 946219-69-8

Cat. No.: VC11870256

Molecular Formula: C23H24N4O2S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide - 946219-69-8

Specification

CAS No. 946219-69-8
Molecular Formula C23H24N4O2S
Molecular Weight 420.5 g/mol
IUPAC Name N-(4-ethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H24N4O2S/c1-2-16-6-8-18(9-7-16)25-21(28)15-30-22-19-4-3-5-20(19)27(23(29)26-22)14-17-10-12-24-13-11-17/h6-13H,2-5,14-15H2,1H3,(H,25,28)
Standard InChI Key NCRRZWCEIOSUGA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4

Introduction

Predicted Molecular Characteristics:

PropertyDetails
Molecular FormulaC20H21N3O2S
Molecular WeightApprox. 367.47 g/mol
SolubilityLikely soluble in organic solvents like DMSO or ethanol
Functional GroupsAmide, thioether, pyrimidine, pyridine

Synthesis Pathway

While specific synthesis details for this compound are unavailable, its structure suggests the following general synthetic route:

  • Formation of the Cyclopenta[d]pyrimidine Core:

    • This can be achieved by condensation reactions involving a cyclopentanone derivative and urea or guanidine derivatives under acidic or basic conditions.

  • Introduction of the Pyridinyl Methyl Group:

    • Alkylation of the pyrimidine core with a pyridine-containing alkyl halide.

  • Thioether Formation:

    • Reaction of the intermediate with a thiol reagent to introduce the sulfanyl group.

  • Amide Bond Formation:

    • Coupling of the ethylphenyl amine with an acetic acid derivative using coupling agents like EDCI or DCC.

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug development:

  • Anti-inflammatory Activity: Compounds with acetamide and pyridine moieties have demonstrated anti-inflammatory properties through inhibition of enzymes like COX or LOX .

  • Antitumor Potential: The bicyclic pyrimidine core is common in kinase inhibitors, which are used in cancer therapies .

  • Antimicrobial Properties: Thioether-containing compounds often exhibit antibacterial or antifungal activities due to their ability to disrupt microbial membranes .

Biological Targeting

The compound's ability to form hydrogen bonds and hydrophobic interactions makes it suitable for binding to protein active sites. Molecular docking studies could confirm its affinity for specific targets such as:

  • Enzymes (e.g., kinases, oxidoreductases)

  • Receptors (e.g., G-protein coupled receptors)

Research Findings

Although direct studies on this specific compound are not available, related compounds provide insights into its potential:

  • N-(aryl)-acetamides have been explored for their anti-inflammatory and anticancer activities .

  • Pyrimidine derivatives are known for their broad pharmacological activities, including antiviral and antitumor effects .

  • Sulfanyl-acetamides have shown promise as enzyme inhibitors in computational studies .

Data Table: Comparison with Related Compounds

CompoundActivity/PropertyReference
N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)]acetamideAnti-inflammatory via COX inhibition
N-(5-benzylsulfanyl)-1,3,4-thiadiazol-acetamidePotential 5-lipoxygenase inhibitor
Ethyl 6-methyl-2-oxo-tetrahydropyrimidineAntitumor activity

Future Research Directions

To fully explore the potential of N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide:

  • Conduct in silico docking studies to identify possible biological targets.

  • Synthesize the compound using optimized routes to ensure high yield and purity.

  • Perform biological assays to evaluate anti-inflammatory, anticancer, and antimicrobial activities.

  • Study its pharmacokinetics and toxicity profile in animal models.

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